![molecular formula C21H29ClFN3O4 B1148617 1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d CAS No. 1246654-75-0](/img/no-structure.png)

1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

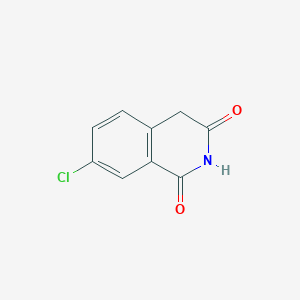

The compound “1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d” is a key intermediate to synthesize a series of fluoroquinolones . It is also known as 1-Cyclopropyl-6-Fluoro-1,4-Dihydro-8-Methoxy-7- (3-Methyl-1-Piperazinyl)-4-Oxo-3-Quinoliecarboxylic Acid Sesquihydrate .

Synthesis Analysis

The synthetic route involves two processes; i) construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group and ii) introduction of fluorine atom by replacement of a nitro group with potassium fluoride .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups including a cyclopropyl group, a fluoro group, a methoxy group, and a tetrahydro-1H-pyrrolo[3,4-b]pyridin group .Chemical Reactions Analysis

In the photochemical degradation of ciprofloxacin, a similar compound, two major decomposition products are formed in acidic solution . The synthetic route involves an intramolecular cyclization accompanied by the elimination of a nitro group .Physical And Chemical Properties Analysis

This compound has a melting point of 192-194°C, a predicted boiling point of 474.4±45.0 °C, and a predicted density of 1.581±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d involves the synthesis of the tetrahydro-1H-pyrrolo[3,4-b]pyridine ring system followed by the introduction of the cyclopropyl, fluoro, and methoxy substituents. The final step involves the oxidation of the 4-hydroxyl group to form the 4-oxo group.", "Starting Materials": [ "2-bromo-5-fluoropyridine", "ethyl 2-oxocyclopropanecarboxylate", "4-(aminomethyl)piperidine", "2-methoxyphenylboronic acid", "potassium carbonate", "copper(I) iodide", "1,4-dihydroxy-2-butanone" ], "Reaction": [ { "Step 1": "Synthesis of tetrahydro-1H-pyrrolo[3,4-b]pyridine", "Reactants": [ "2-bromo-5-fluoropyridine", "4-(aminomethyl)piperidine", "potassium carbonate", "copper(I) iodide" ], "Conditions": "Heating in ethanol", "Products": "1-(5-fluoro-2-pyridyl)-1,2,3,6-tetrahydropyrrolo[3,4-b]pyridin-6-amine" }, { "Step 2": "Introduction of cyclopropyl group", "Reactants": [ "1-(5-fluoro-2-pyridyl)-1,2,3,6-tetrahydropyrrolo[3,4-b]pyridin-6-amine", "ethyl 2-oxocyclopropanecarboxylate", "potassium carbonate" ], "Conditions": "Heating in DMF", "Products": "1-(5-fluoro-2-pyridyl)-1,2,3,6-tetrahydropyrrolo[3,4-b]pyridin-6-yl)ethyl 2-oxocyclopropanecarboxylate" }, { "Step 3": "Introduction of fluoro and methoxy groups", "Reactants": [ "1-(5-fluoro-2-pyridyl)-1,2,3,6-tetrahydropyrrolo[3,4-b]pyridin-6-yl)ethyl 2-oxocyclopropanecarboxylate", "2-methoxyphenylboronic acid", "potassium carbonate", "copper(I) iodide" ], "Conditions": "Heating in DMF", "Products": "1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine" }, { "Step 4": "Oxidation of 4-hydroxyl group", "Reactants": [ "1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine", "1,4-dihydroxy-2-butanone" ], "Conditions": "Heating in acetic acid", "Products": "1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d" } ] } | |

Numéro CAS |

1246654-75-0 |

Formule moléculaire |

C21H29ClFN3O4 |

Poids moléculaire |

441.9240632 |

Synonymes |

1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)

![5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148555.png)